N-(3-METHOXYPROPYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
N-(3-METHOXYPROPYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C14H22N2O4S2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is 346.10209953 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Pharmacological Properties
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is involved in the synthesis of benzamide derivatives with potential pharmacological properties. For instance, benzamide derivatives with a polar substituent group at the 1-position of the piperidine ring have been synthesized and evaluated for their effect on gastrointestinal motility. These derivatives, such as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, have shown to be selective serotonin 4 (5-HT4) receptor agonists, indicating potential as novel prokinetic agents with reduced side effects. Such compounds enhance gastric emptying and defecation, suggesting their applicability in treating gastrointestinal tract disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Anodic Methoxylation in Electrochemistry
The compound is also relevant in electrochemical studies, particularly in the anodic methoxylation of piperidine derivatives. Research has shown that N-acyl and N-sulfonyl groups, such as those present in N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, influence the anodic methoxylation process. This process has been performed at various anodes in the presence of different electrolytes, leading to the formation of α-monomethoxy and α,α'-dimethoxy derivatives. These findings contribute to the understanding of electrochemical reactions involving piperidine derivatives and can inform the development of novel synthetic methodologies (Golub & Becker, 2015).
Enamine Chemistry
Further, the structural features of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide are pertinent to enamine chemistry. Enamines derived from N-sulfonyl heterocyclic compounds have been explored for various synthetic applications, including asymmetric epoxidation, dihydroxylation, and aziridination reactions. These reactions lead to the formation of dihydroxypyrrolidines, piperidines, and 3-amino-2-methoxypyrrolidine derivatives, highlighting the versatility of N-sulfonyl-enamine structures in organic synthesis (Sunose, Anderson, Orpen, Gallagher, & Macdonald, 1998).
Properties
IUPAC Name |
N-(3-methoxypropyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-20-9-4-7-15-14(17)12-5-2-8-16(11-12)22(18,19)13-6-3-10-21-13/h3,6,10,12H,2,4-5,7-9,11H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAPGWBFSCQKJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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